Cystathionine sulfoxide

Description

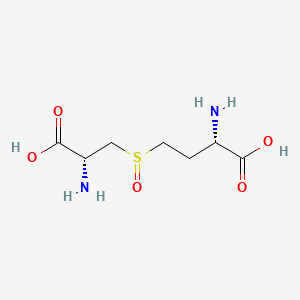

Structure

3D Structure

Properties

CAS No. |

54927-81-0 |

|---|---|

Molecular Formula |

C7H14N2O5S |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfinylbutanoic acid |

InChI |

InChI=1S/C7H14N2O5S/c8-4(6(10)11)1-2-15(14)3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-,15?/m0/s1 |

InChI Key |

JNUGGJHCMRWUDV-FMMPLYQGSA-N |

SMILES |

C(CS(=O)CC(C(=O)O)N)C(C(=O)O)N |

Isomeric SMILES |

C(CS(=O)C[C@@H](C(=O)O)N)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CS(=O)CC(C(=O)O)N)C(C(=O)O)N |

Other CAS No. |

54927-81-0 |

physical_description |

Solid |

Synonyms |

cystathionine sulfoxide |

Origin of Product |

United States |

Biosynthesis and Metabolic Fates of Cystathionine Sulfoxide

Precursor Derivations and Initial Enzymatic Transformations

The biosynthesis of cystathionine (B15957) sulfoxide (B87167) originates from the core intermediates of the transsulfuration pathway. The primary precursor is L-cystathionine, which is formed by the condensation of L-homocysteine and L-serine, a reaction catalyzed by cystathionine β-synthase. pnas.orgwikipedia.org Alternatively, in bacteria and plants, cystathionine can be synthesized from O-succinyl-L-homoserine and L-cysteine by the enzyme cystathionine γ-synthase. ebi.ac.ukwikipedia.org The formation of cystathionine sulfoxide itself is generally considered to be a result of the oxidation of the sulfur atom within the cystathionine molecule. This oxidation can occur non-enzymatically in the presence of reactive oxygen species, or it may be catalyzed by specific enzymes. For instance, studies in rumen microorganisms have shown the conversion of homocysteine to methionine and methionine sulfoxide, indicating the presence of oxidative metabolic activity. nih.gov

De Novo Synthesis Pathways: Mechanistic Insights and Enzyme Characterization

While direct enzymatic synthesis of this compound from its precursors is not as well-defined as the primary transsulfuration pathway, the enzymes responsible for cystathionine metabolism are central to its formation. The key enzymes belong to the pyridoxal-5'-phosphate (PLP)-dependent family. wikipedia.orgwikipedia.org

Substrate Specificity and Stereochemistry of Biosynthetic Reactions

The enzymes involved in cystathionine metabolism exhibit a high degree of substrate and reaction specificity. Cystathionine γ-synthase (CGS) catalyzes a γ-replacement reaction, displacing the succinyl group of O-succinyl-L-homoserine with L-cysteine to form L-cystathionine. ebi.ac.uk The stereochemistry of the sulfur atom in this compound is of particular interest. Oxidation of the sulfur in L-cystathionine can lead to two diastereomers: L-cystathionine-(S)-sulfoxide and L-cystathionine-(R)-sulfoxide. nih.govnih.gov The stereospecificity of this oxidation can be influenced by the specific enzymes or oxidizing agents involved. gsartor.org For example, research on L-cystathionine sulfoxide has shown that its diastereoisomers can have different biological effects. nih.gov

Structural Biology and Active Site Analysis of Key Enzymes

The three-dimensional structures of several key enzymes in the transsulfuration pathway have been elucidated, providing valuable insights into their catalytic mechanisms. Cystathionine β-lyase (CBL) and cystathionine γ-synthase (CGS) from various organisms share significant structural homology, belonging to the γ-family of PLP-dependent enzymes. nih.govnih.gov The active site of these enzymes contains a PLP cofactor covalently bound to a lysine (B10760008) residue, forming an internal aldimine. wikipedia.org The binding of the substrate, such as cystathionine, involves the formation of an external aldimine, followed by a series of PLP-facilitated bond cleavages and formations. ebi.ac.ukwikipedia.org In human cystathionine β-synthase, the structure reveals a unique heme-binding domain that may play a regulatory role. embopress.orgnih.gov The active site architecture dictates the substrate specificity; for instance, the binding pocket of Arabidopsis CBL is larger than that of E. coli CBL, explaining its different substrate preferences. nih.gov

Integration within Global Sulfur Amino Acid Metabolism

Cystathionine and its sulfoxide derivative are integral components of the broader sulfur amino acid metabolic network. wikipedia.orgnih.gov This network governs the flow of sulfur between methionine and cysteine. researchgate.net The transsulfuration pathway, where cystathionine is a key intermediate, allows for the synthesis of cysteine from the essential amino acid methionine. wikipedia.org The regulation of this pathway is critical for maintaining cellular homeostasis of sulfur-containing compounds. For example, S-adenosylmethionine (SAM), a key methyl donor derived from methionine, acts as an allosteric activator of cystathionine β-synthase, thereby regulating the flux through the pathway. pnas.orgnih.gov The metabolism of cystathionine is also linked to the production of other important molecules, including glutathione (B108866) and taurine. pnas.org

Catabolism and Degradation Pathways of this compound

The breakdown of this compound is primarily carried out by enzymes that also act on cystathionine.

Enzymes Involved in Degradation

Cystathionine β-lyase (CBL) and cystathionine γ-lyase (CGL, also known as cystathionase) are the primary enzymes responsible for the degradation of cystathionine. wikipedia.orgwikipedia.org CBL catalyzes the α,β-elimination of cystathionine to produce homocysteine, pyruvate, and ammonia. asm.org CGL, on the other hand, catalyzes an α,γ-elimination reaction, cleaving cystathionine into cysteine, α-ketobutyrate, and ammonia. wikipedia.org It is plausible that these enzymes can also act on this compound, although the specific kinetics and products of these reactions are less well-characterized. Some studies have investigated the enzymatic cleavage of other S-alkyl-L-cysteine sulfoxides, which involves a PLP-dependent enzyme that breaks down the sulfoxide into pyruvic acid, ammonia, and a thiosulfinate. tandfonline.com

Recirculation or Excretion of Degradation Products

The metabolic fate of this compound is intrinsically linked to the broader pathways of sulfur-containing amino acid metabolism. Following its formation, this compound is catabolized into various smaller molecules. These degradation products are not merely waste; they can be efficiently recirculated into essential metabolic pathways or, when in excess, modified for excretion from the body, primarily via the kidneys. The balance between recirculation and excretion is crucial for maintaining cellular homeostasis.

The primary degradation of this compound is expected to yield oxidized derivatives of cysteine and homocysteine, such as cysteine sulfinic acid and homocysteine sulfoxide. The subsequent fate of these molecules dictates whether their constituent parts are reclaimed by the body or eliminated.

Recirculation Pathways

Degradation products of this compound can be channeled back into significant biosynthetic pathways, demonstrating metabolic efficiency.

Taurine Synthesis: Cysteine sulfinic acid, a principal product of this compound breakdown, serves as a key intermediate in the biosynthesis of taurine. wikipedia.orgnih.gov The enzyme cysteine dioxygenase oxidizes cysteine to form cysteine sulfinic acid. wikipedia.org This intermediate is then decarboxylated by sulfinoalanine decarboxylase to produce hypotaurine (B1206854), which is subsequently oxidized to yield taurine. wikipedia.orgsmpdb.ca Taurine is vital for numerous physiological processes, including bile acid conjugation, and functions as an essential metabolite in the brain. nih.govsmpdb.ca This pathway represents a major route for the recirculation of the cysteine moiety from this compound.

Methionine Cycle Re-entry: The homocysteine moiety, likely in an oxidized form such as homocysteine sulfoxide, can also be salvaged. Homocysteine stands at a critical metabolic crossroads and can be remethylated to regenerate the essential amino acid methionine. nih.gov This reaction is a key component of the methionine cycle and requires folate and vitamin B12 as cofactors. nih.gov By converting homocysteine back to methionine, the body conserves this vital amino acid. nih.gov

Excretion of Degradation Products

When the capacity of recirculation pathways is exceeded, or in certain metabolic disorders, the degradation products of cystathionine and its sulfoxide are chemically modified and excreted. The kidneys are the primary organs responsible for filtering these metabolites from the blood and eliminating them in the urine. cambridge.org Conditions like cystathioninuria, caused by a deficiency in the enzyme cystathionine gamma-lyase, lead to the accumulation and subsequent urinary excretion of cystathionine and its unique metabolites. ebi.ac.ukbritannica.com

Key excretory metabolites include:

Cystathionine Ketimine: This cyclic ketimine is formed from the transamination of cystathionine, which generates an α-keto acid that spontaneously cyclizes. researchgate.netebi.ac.uk It has been identified in the urine of patients with cystathioninuria, indicating it is a pathway for eliminating excess cystathionine. ebi.ac.uknih.gov

N-acetylated Derivatives: N-acetylation is a common metabolic reaction that increases the water solubility of compounds, facilitating their urinary excretion. A novel metabolite, N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine (NAc-OCPC), has been specifically identified in the urine of a patient with cystathioninuria. nih.gov This suggests that when cystathionine-derived molecules are in excess, they can be processed through N-acetylation for removal.

The table below summarizes the primary degradation products of this compound and their metabolic fates.

| Degradation Product | Metabolic Fate | Pathway/Outcome |

| Cysteine Sulfinic Acid | Recirculation | Serves as a direct precursor in the biosynthesis of hypotaurine and taurine. wikipedia.orgsmpdb.ca |

| Homocysteine/Homocysteine Sulfoxide | Recirculation | Can be remethylated to regenerate methionine, re-entering the methionine cycle. nih.gov |

| Cystathionine Ketimine | Excretion | Formed from excess cystathionine, it is eliminated from the body via urine. ebi.ac.uknih.gov |

| N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine (NAc-OCPC) | Excretion | An N-acetylated derivative found in urine, indicating a pathway for detoxification and elimination. nih.gov |

Enzymology, Genetics, and Regulation of Cystathionine Sulfoxide Metabolism

Enzymatic Catalysis and Kinetic Analysis of Metabolizing Enzymes

The primary enzymes responsible for metabolizing cystathionine (B15957) and its derivatives are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), also known as cystathionase. imrpress.comnih.gov These pyridoxal-5'-phosphate (PLP) dependent enzymes play crucial roles in the transsulfuration pathway, which converts homocysteine to cysteine. nih.govnih.govmygenefood.com

Cystathionine γ-lyase (CSE) exhibits broad substrate specificity. imrpress.com Its primary role is to catalyze the cleavage of cystathionine into cysteine, α-ketobutyrate, and ammonia. imrpress.com However, it can also act on other substrates. Kinetic analysis of recombinant human CSE has shown a high affinity for L-cystathionine, with a Km value of 0.5 mM and a Vmax of 2.5 units/mg. nih.gov While its reactivity towards L-cystine and L-cysteine is marginal, its activity is crucial for the production of hydrogen sulfide (B99878) (H₂S), a significant signaling molecule. imrpress.comnih.gov The enzyme's activity can be modulated by various factors, including the availability of its cofactor, PLP. researchgate.net

Cystathionine β-synthase (CBS) catalyzes the initial and rate-limiting step in the transsulfuration pathway: the condensation of serine and homocysteine to form cystathionine. nih.govnih.gov This enzyme is subject to complex allosteric regulation. S-adenosyl-L-methionine (AdoMet) acts as an allosteric activator, inducing a conformational change that enhances enzyme activity. acs.org

Kinetic properties for the metabolism of cystathionine sulfoxide (B87167) itself are not extensively detailed in the available literature, which primarily focuses on the canonical substrates of CBS and CSE. However, the broad specificity of CSE suggests it is the likely enzyme to process cystathionine sulfoxide.

| Parameter | Value | Reference |

|---|---|---|

| Km | 0.5 mM | nih.gov |

| Vmax | 2.5 units/mg | nih.gov |

Molecular Regulation of Gene Expression for Enzymes in this compound Pathways

The expression of genes encoding CBS and CSE is tightly controlled at multiple levels to ensure metabolic homeostasis.

Transcriptional and Post-Transcriptional Control Mechanisms

Cystathionine γ-lyase (CSE): The transcriptional regulation of the CTH gene (encoding CSE) is complex and involves multiple transcription factors. physiology.org These include Sp1, Nrf2, ATF4, and Elk1, which can directly or indirectly bind to the CSE promoter. researchgate.net For instance, hydrogen peroxide and platelet-derived growth factor (PDGF) can induce CSE transcription by targeting Nrf2. researchgate.net In endothelial cells, NADPH oxidase 4 (Nox4) acts as a positive transcriptional regulator of CSE through a signaling pathway involving ATF4. nih.gov The calcium-regulated transcription factor, nuclear factor of activated T cells (NFAT), has also been identified as a regulator of CSE expression. physiology.org Post-transcriptionally, microRNAs such as miR-30s can repress CSE translation by binding to the 3'-UTR of the CTH gene. researchgate.net

Cystathionine β-synthase (CBS): The CBS gene has two main promoters, -1a and -1b, which are GC-rich and lack a TATA box. nih.gov Several transcription factors have been confirmed to regulate its basal transcription, including Sp1, Sp3, and NF-Y on the -1b promoter. nih.gov Glucocorticoids and glycogen (B147801) can upregulate CBS transcription, while insulin (B600854) has a downregulating effect. wikipedia.org Methionine can also upregulate CBS at the post-transcriptional level. wikipedia.org Interestingly, while CBS is generally considered a constitutively expressed enzyme, its mRNA levels can change in certain physiological and pathophysiological states. nih.govmdpi.com For example, hyperactivation of AKT, a key signaling protein, has been shown to increase CBS protein expression through a post-transcriptional mechanism without affecting its mRNA levels. elifesciences.org

Epigenetic Modulators of Gene Activity

Epigenetic mechanisms, such as DNA methylation, play a significant role in regulating the expression of genes involved in cystathionine metabolism. mdpi.com

Cystathionine β-synthase (CBS): The expression of the CBS gene can be silenced through hypermethylation of CpG islands in its promoter region. plos.org This epigenetic silencing has been observed in gastrointestinal cancers, suggesting that CBS may function as a tumor suppressor gene. plos.orgnih.gov Studies in rats have shown that dietary vitamin B12 deficiency can lead to hypomethylation of the CBS promoter and decreased mRNA levels, a change not reversed by methionine supplementation. nih.gov This highlights the intricate link between diet, epigenetics, and the regulation of cystathionine metabolism.

Post-Translational Modifications Affecting Enzyme Activity and Stability

The activity and stability of CBS and CSE are further regulated by various post-translational modifications (PTMs). researchgate.netfrontiersin.orgnih.gov

Cystathionine γ-lyase (CSE): Persulfidation, the conversion of a cysteine thiol group (-SH) to a persulfide group (-SSH), has been identified as a key PTM for CSE. mdpi.comnih.gov This modification, occurring at Cys137, inhibits CSE activity by approximately two-fold and serves as a negative feedback mechanism for H₂S production. mdpi.comnih.gov

Cystathionine β-synthase (CBS): CBS undergoes several PTMs that modulate its function. S-glutathionylation at Cys346 enhances its activity by about two-fold under oxidative stress conditions, promoting the synthesis of both cysteine and H₂S. nih.gov SUMOylation, the attachment of a small ubiquitin-like modifier (SUMO) protein, can facilitate the translocation of CBS to the nucleus, leading to a loss of its catalytic activity. nih.govresearchgate.net S-adenosylmethionine (AdoMet) binding also plays a crucial role in stabilizing the CBS protein against degradation. pnas.org

| Enzyme | Modification | Site | Effect | Reference |

|---|---|---|---|---|

| CSE | Persulfidation | Cys137 | Inhibits activity | mdpi.comnih.gov |

| CBS | S-glutathionylation | Cys346 | Enhances activity | nih.gov |

| CBS | SUMOylation | - | Nuclear translocation, loss of activity | nih.govresearchgate.net |

Genetic Determinants and Allelic Variation in Model Organisms

Genetic variations in the genes encoding CBS and CSE can significantly impact their function and lead to metabolic disorders.

Cystathionine γ-lyase (CSE): Mutations in the CTH gene are the cause of hereditary cystathioninuria. nih.gov Several mutations have been identified in patients, leading to reduced enzyme activity. nih.govnih.gov One of the most prevalent inactivating mutations is the c.200C>T (p.T67I) variant. nih.gov Another common single nucleotide polymorphism (SNP), c.1364G>T (S403I), has been associated with elevated plasma homocysteine levels. researchgate.net

Cystathionine β-synthase (CBS): The CBS gene is the most common site for mutations associated with homocystinuria. wikipedia.orgbyethost10.com Numerous mouse knockout models for the Cbs gene have been created, and they exhibit a wide range of developmental defects, underscoring the critical role of this enzyme. nih.gov

Subcellular Compartmentalization and Enzyme Targeting

The enzymes involved in cystathionine metabolism are distributed in specific subcellular compartments, which is crucial for their function.

Cystathionine γ-lyase (CSE): CSE is primarily a cytoplasmic enzyme. scienceopen.com However, under certain conditions, such as in vascular smooth muscle cells, it can translocate to the mitochondria. pnas.org

Cystathionine β-synthase (CBS): CBS is also predominantly found in the cytoplasm. nih.govscienceopen.com However, a detectable amount of CBS can also be located in the mitochondrial fraction in some tissues, like the rat liver. mdpi.com Hypoxia can increase the accumulation of CBS in mitochondria. pnas.org As mentioned earlier, SUMOylation can trigger the translocation of CBS into the nucleus. nih.gov In the retina, CBS and CSE show non-overlapping localization, with CBS found in rods, amacrine, and horizontal cells, while CSE is expressed in retinal pigment epithelium (RPE), cones, and Müller cells. nih.govnih.gov This differential expression suggests cell-specific roles for these enzymes.

Biological and Ecological Roles of Cystathionine Sulfoxide in Diverse Organisms

Functions in Microbial Sulfur Cycling and Adaptation

Cystathionine (B15957) and its derivatives are integral to the sulfur metabolism of many microorganisms, influencing their ability to adapt to diverse environments. In bacteria and yeasts, sulfur-containing amino acids are crucial for growth and the production of a variety of essential metabolites.

In many bacteria, the assimilation of inorganic sulfate (B86663) is the primary route for synthesizing sulfur-containing amino acids like cysteine and methionine. oup.com The transsulfuration pathway, involving enzymes like cystathionine β-synthase and cystathionine γ-lyase, facilitates the interconversion of these amino acids, with cystathionine as a key intermediate. frontiersin.orgmdpi.com Some bacteria can utilize organosulfur compounds, including methionine and its intermediates like cystathionine, as a sulfur source, especially when inorganic sulfate is limited. oup.com The metabolism of these compounds is tightly regulated, often as part of the broader cysteine regulon. oup.com For instance, in Escherichia coli, the expression of genes for desulfonation is controlled in response to sulfate availability. oup.com

Yeast, such as Saccharomyces cerevisiae and Yarrowia lipolytica, also exhibit complex sulfur metabolism where cystathionine is a central molecule. nih.govnih.gov In S. cerevisiae, the biosynthesis of sulfur amino acids is regulated in response to the intracellular concentration of S-adenosylmethionine (AdoMet). nih.gov Studies on Y. lipolytica have shown that the type and concentration of the sulfur source (e.g., methionine, cystine, or sulfate) significantly impact the metabolic pathways, leading to the production of various volatile sulfur compounds. nih.govasm.org Under high methionine conditions, there is an accumulation of sulfur intermediates, including cystathionine. asm.org Some yeasts, like Hansenula polymorpha, have a sulfur metabolic pathway centered on cysteine, where the synthesis of methionine proceeds through cystathionine. plos.org

The reduction of oxidized sulfur compounds, such as methionine sulfoxide (B87167), is a critical adaptation for microbial survival under oxidative stress. normalesup.org Methionine sulfoxide reductases are enzymes that repair oxidative damage to proteins by reducing methionine sulfoxide back to methionine. oup.com This repair mechanism is vital for maintaining protein function and has been linked to the virulence of some plant-pathogenic bacteria. normalesup.org

Significance in Plant Stress Responses and Metabolite Production

In the plant kingdom, cystathionine sulfoxide and related S-alk(en)yl cysteine sulfoxides are particularly prominent in the genus Allium, which includes onions and garlic. nih.govmdpi.com These compounds are odorless, non-protein sulfur amino acids that serve as precursors to the characteristic flavor and lachrymatory compounds of these plants. nih.govnih.gov

The biosynthesis of these sulfoxides is a key part of the plant's defense mechanism and response to stress. nih.gov When the plant tissue is damaged, the enzyme alliinase, which is spatially separated from its substrates in intact cells, comes into contact with the S-alk(en)yl cysteine sulfoxides. nih.gov This enzymatic reaction leads to the formation of volatile and reactive sulfur compounds, such as thiosulfinates, which have antimicrobial properties and deter herbivores. nih.gov

Beyond their role in defense, these sulfur compounds are involved in broader stress responses. Abiotic stresses like high temperature, drought, and heavy metal exposure can lead to the production of reactive oxygen species (ROS) in plants. nih.gov The synthesis of sulfur-containing compounds, including glutathione (B108866) (GSH), is upregulated to mitigate oxidative damage. nih.govoup.com Cystathionine is a precursor for cysteine, which is a building block for GSH. oup.com Transgenic studies in Arabidopsis have shown that altering the expression of cystathionine-γ-synthase, a key enzyme in methionine biosynthesis, affects the levels of stress-related amino acids and the plant's response to desiccation stress. nih.gov

The following table summarizes the key S-alk(en)yl cysteine sulfoxides found in Allium species and their resulting flavor/lachrymatory compounds.

| S-alk(en)yl Cysteine Sulfoxide | Common Name | Found In | Resulting Compound (after enzymatic action) |

| (+)-S-allyl-L-cysteine sulfoxide | Alliin (B105686) | Garlic (Allium sativum) | Allicin (thiosulfinate) |

| (+)-S-methyl-L-cysteine sulfoxide | Methiin | Various Allium and Brassica species | Methyl-containing thiosulfinates |

| (+)-S-propyl-L-cysteine sulfoxide | Propiin | Onion (Allium cepa) | Propyl-containing thiosulfinates |

| (+)-S-trans-1-propenyl-L-cysteine sulfoxide | Isoalliin | Onion (Allium cepa) | Thiopropanal-S-oxide (lachrymatory factor) |

Roles in Invertebrate and Vertebrate Model Systems (excluding human clinical studies)

Studies in model organisms like the fruit fly (Drosophila melanogaster), the nematode (Caenorhabditis elegans), and the zebrafish (Danio rerio) have provided insights into the roles of cystathionine and its derivatives in animal physiology and development.

Contributions to Developmental Processes

In Drosophila melanogaster, the transsulfuration pathway, which involves cystathionine, is crucial for normal development. nih.gov Genes encoding cystathionine β-synthase (Cbs) and cystathionine γ-lyase (Cse) are essential for producing hydrogen sulfide (B99878) (H₂S), a signaling molecule with diverse physiological roles. nih.govmdpi.com Knockout studies have revealed that the absence of these enzymes can affect lifespan and other vital characteristics. mdpi.com While the direct role of this compound in Drosophila development is less characterized, the metabolic flux through the transsulfuration pathway, where it is an intermediate, is clearly significant. plos.orgbiorxiv.org

In the nematode C. elegans, cystathionine β-synthase (CBS-1) is vital for maintaining homocysteine homeostasis. nih.gov Knockdown of the cbs-1 gene leads to developmental delays and a significant increase in homocysteine levels. nih.gov The metabolism of sulfur amino acids, including the pathway involving cystathionine, is also linked to the regulation of lifespan and stress responses. elifesciences.orgimrpress.com For example, low levels of S-adenosylmethionine (SAM), a related metabolite, trigger transcriptional adjustments in the methionine/SAM cycle. elifesciences.org Cadmium exposure in C. elegans has been shown to decrease cystathionine levels, suggesting a disruption of the transsulfuration pathway. acs.org

Zebrafish have emerged as a valuable vertebrate model for studying the role of cystathionine metabolism in development. Two orthologs of the human cystathionine β-synthase gene, cbsa and cbsb, have been identified. nih.govnih.gov These genes are widely expressed along the embryonic axis during development. nih.gov Loss-of-function studies have demonstrated that Cbsb is essential for proper axis development, and its absence leads to a shortened and bent axis. nih.gov This phenotype can be rescued by treatment with compounds that either reduce homocysteine levels or provide an exogenous source of H₂S, highlighting the critical role of the Cbsb-controlled pathway in embryonic development. nih.gov

Involvement in Specific Physiological Adaptations

In Drosophila, mutants of the insulin-like receptor that exhibit extended lifespan show significant remodeling of methionine metabolism, including altered levels of cystathionine and methionine sulfoxide. plos.orgbiorxiv.org In one long-lived mutant, young adults have lower levels of transsulfuration pathway products, including cystathionine and methionine sulfoxide, which then increase with age. plos.orgbiorxiv.org This suggests an age-dependent regulation of this metabolic pathway that contributes to longevity.

In C. elegans, the transsulfuration pathway is implicated in the response to environmental stressors. As mentioned, cadmium exposure impacts cystathionine levels, indicating a role for this pathway in detoxification. acs.org Furthermore, H₂S, produced via the pathway involving cystathionine, has been shown to improve the health of senescent C. elegans. frontiersin.org

In zebrafish, the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), another key enzyme in H₂S production, has been studied. mdpi.com While knockout of the 3-mst gene does not cause obvious morphological defects, the mutant larvae show increased lethality under oxidative stress conditions, indicating a role for this pathway in physiological adaptation to stress. mdpi.com

The following table presents a summary of research findings on the role of cystathionine and related metabolites in model organisms.

| Model Organism | Key Enzyme/Pathway | Observed Effect of Alteration | Reference |

| Drosophila melanogaster | Cystathionine β-synthase (Cbs), Cystathionine γ-lyase (Cse) | Knockout affects lifespan and H₂S production. | nih.govmdpi.com |

| Drosophila melanogaster | Insulin-like receptor (dInr) signaling | Mutants show altered levels of cystathionine and methionine sulfoxide, linked to longevity. | plos.orgbiorxiv.org |

| Caenorhabditis elegans | Cystathionine β-synthase (CBS-1) | Knockdown leads to developmental delay and increased homocysteine. | nih.gov |

| Caenorhabditis elegans | Transsulfuration pathway | Disrupted by cadmium exposure, affecting cystathionine levels. | acs.org |

| Danio rerio (Zebrafish) | Cystathionine β-synthase b (Cbsb) | Loss-of-function results in developmental axis defects. | nih.gov |

| Danio rerio (Zebrafish) | 3-mercaptopyruvate sulfurtransferase (3-MST) | Knockout increases susceptibility to oxidative stress. | mdpi.com |

Interspecies Metabolic Exchange and Ecological Interactions

The metabolism of sulfur compounds, including cystathionine and its derivatives, can mediate interactions between different species. This is particularly evident in microbial communities and in the interactions between microbes and their hosts.

In the context of the mammalian gut microbiome, the metabolic activities of different bacterial species can lead to the exchange of metabolites. While direct evidence for the exchange of this compound is limited, the broader context of amino acid and sulfur metabolism suggests its potential involvement. For example, some gut bacteria can produce volatile sulfur compounds from the degradation of sulfur amino acids, which can influence the gut environment and host physiology. escholarship.org Systematic studies of binary co-cultures of human gut bacteria have shown that the presence of another species can significantly alter the proteome and metabolism of a bacterium, leading to the emergence of new metabolic capabilities. biorxiv.org

In plant-microbe interactions, the sulfur compounds produced by plants can influence the microbial communities in their vicinity. The release of volatile sulfur compounds from damaged Allium tissues, derived from S-alk(en)yl cysteine sulfoxides, can have antimicrobial effects, shaping the soil microbiome. nih.gov Conversely, soil microbes can influence plant sulfur metabolism. For instance, in legume-rhizobia symbiosis, bacterial enzymes like cystathionine γ-lyase are important for nitrogen fixation, a process that is sensitive to oxidative stress. oup.com

The metabolic interplay within ruminant animals provides another example of interspecies metabolic exchange. The diverse microbial community in the rumen is capable of synthesizing methionine from various precursors, including homocysteine and cystathionine. nih.gov This microbial synthesis is a crucial source of essential amino acids for the host animal. In vitro studies with mixed rumen microorganisms have demonstrated the operation of a transsulfuration pathway for methionine synthesis, where cystathionine is an intermediate. nih.gov

Interactions with Other Biochemical Pathways and Cellular Processes

Crosstalk with Redox Homeostasis and Antioxidant Defense Mechanisms

Cystathionine (B15957) sulfoxide (B87167) is intrinsically linked to cellular redox balance through its position within sulfur amino acid metabolism, which is central to the synthesis of the primary endogenous antioxidant, glutathione (B108866) (GSH). nih.govbohrium.com The transsulfuration pathway, where cystathionine is a key intermediate, channels homocysteine towards the production of cysteine, the rate-limiting precursor for GSH synthesis. nih.govcreative-proteomics.comnih.gov Consequently, any alteration in cystathionine levels or its metabolism, including its oxidation to cystathionine sulfoxide, can indirectly influence the cell's capacity to mount an antioxidant defense.

Under conditions of oxidative stress, the demand for GSH increases. nih.gov This can lead to an upregulation of the transsulfuration pathway to provide the necessary cysteine. The oxidation of methionine to methionine sulfoxide is a common consequence of oxidative stress, and the repair enzyme methionine sulfoxide reductase plays a protective role. imrpress.comuniprot.org The formation of this compound itself can be viewed as a marker of an oxidative environment where reactive oxygen species (ROS) are prevalent. nih.gov

Research has shown that the enzymes involved in the transsulfuration pathway, such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), are themselves subject to redox regulation. imrpress.comnih.gov For instance, the N-terminal heme domain of CBS can act as a redox sensor. nih.gov Furthermore, the expression of CSE can be induced by oxidative stress, potentially as a compensatory mechanism to boost GSH production. imrpress.com This intricate feedback loop underscores the close relationship between the intermediates of the transsulfuration pathway, including cystathionine and its oxidized form, and the cellular machinery that combats oxidative damage.

Studies have demonstrated that L-cystathionine can protect macrophages from oxidative stress and DNA damage induced by oxidized low-density lipoprotein (oxLDL). nih.gov Treatment with L-cystathionine was found to enhance the protein expression of superoxide (B77818) dismutase 1 (SOD1) and superoxide dismutase 2 (SOD2) in macrophages stimulated with oxLDL. nih.gov It also significantly reduced the fluorescence intensity of γ-H2AX, a marker of DNA damage. nih.gov This suggests a direct or indirect antioxidant role for cystathionine, which may be modulated by its conversion to or from the sulfoxide form.

The interplay is further highlighted by the fact that hydrogen sulfide (B99878) (H₂S), another product of the transsulfuration pathway primarily generated by CSE, is a potent signaling molecule with antioxidant properties. bohrium.comresearchgate.netphysiology.org H₂S can enhance GSH levels and protect against oxidative stress. mdpi.comresearchgate.net Therefore, the metabolic flux through cystathionine, and by extension the potential for this compound formation, is linked to the production of multiple molecules that are critical for maintaining redox homeostasis.

Table 1: Effects of L-Cystathionine on Oxidative Stress Markers in oxLDL-Stimulated Macrophages

| Treatment Group | Superoxide Anion Levels | H₂O₂ Content | iNOS Protein Expression | NO Production | SOD1 Protein Expression | SOD2 Protein Expression | γ-H2AX Fluorescence (DNA Damage) |

|---|---|---|---|---|---|---|---|

| Control | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |

| oxLDL | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Suppressed | Significantly Suppressed | Notably Enhanced |

| oxLDL + L-Cth 0.3 mM | - | - | - | - | Significantly Elevated | Significantly Elevated | Substantially Reduced |

| oxLDL + L-Cth 1.0 mM | - | - | - | - | Significantly Elevated | Significantly Elevated | Substantially Reduced |

Data derived from a study on THP-1-derived macrophages. nih.gov

Interplay with One-Carbon Metabolism and Methylation Cycles

This compound is positioned at a critical metabolic juncture that connects the transsulfuration pathway with one-carbon metabolism and the methionine cycle. The methionine cycle is responsible for generating S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. creative-proteomics.comfrontiersin.org

The fate of homocysteine is a key regulatory point. It can either be remethylated to methionine, thus continuing the methionine cycle, or it can enter the transsulfuration pathway by condensing with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS). creative-proteomics.comnih.gov The formation of cystathionine, and subsequently its sulfoxide, represents a commitment of the sulfur atom from methionine to a pathway that leads to cysteine and glutathione synthesis, rather than recycling it back to methionine. creative-proteomics.com

The activity of CBS is allosterically activated by SAM. creative-proteomics.com This creates a sophisticated regulatory system: when SAM levels are high, indicating a sufficient supply of methyl groups, the excess homocysteine is shunted into the transsulfuration pathway to be converted to cystathionine. creative-proteomics.com This prevents the toxic accumulation of homocysteine and directs the metabolic flow towards antioxidant production. creative-proteomics.com Therefore, the formation of cystathionine and its derivatives like the sulfoxide is influenced by the cellular methylation status.

Conversely, the flux through the transsulfuration pathway can impact the availability of homocysteine for remethylation back to methionine. By diverting homocysteine away from the methionine cycle, the pathway leading to this compound can indirectly affect the pool of methionine and, consequently, the levels of SAM. frontiersin.org This interplay ensures a balance between the cellular needs for methylation and antioxidant defense.

In some organisms, perturbation of the methionine/SAM cycle can lead to changes in the expression of genes involved in this pathway. For instance, in Caenorhabditis elegans, low levels of SAM can lead to the repression of cbs-1, the gene encoding cystathionine beta-synthase, to likely prevent the efflux of carbon from the methionine/SAM cycle. elifesciences.org This highlights the tight regulatory control that links the methylation cycle to the transsulfuration pathway where cystathionine and its sulfoxide are found.

Modulatory Effects on Other Amino Acid and Peptide Biosynthesis

The formation of this compound is part of a broader metabolic network that influences the synthesis of several other amino acids and peptides. As an intermediate in the transsulfuration pathway, the metabolism of cystathionine is the primary route for the endogenous synthesis of cysteine in mammals. wikipedia.org Cysteine, in turn, is not only a building block for proteins but also a precursor for other important molecules.

The most significant of these is glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine. oup.com The availability of cysteine is often the limiting factor for GSH synthesis. oup.com Therefore, the metabolic pathway that includes cystathionine and its sulfoxide directly modulates the cell's ability to produce this crucial antioxidant and signaling peptide. bohrium.comoup.com

Furthermore, cysteine is a precursor for the synthesis of taurine, another important amino acid with roles in various physiological processes, including osmoregulation and antioxidant defense. mdpi.com The catabolism of cysteine can also lead to the formation of pyruvate, which can enter central carbon metabolism. kegg.jp

Research in plants has shown that manipulating the expression of enzymes in the methionine metabolism pathway can have wide-ranging effects on the amino acid profile. For example, over-expression of cystathionine γ-synthase in Arabidopsis led to increased levels of not only methionine but also other amino acids. oup.comagriculturejournals.cz This suggests that the flux through the pathway involving cystathionine can have ripple effects on the biosynthesis of other amino acids. This is likely due to the interconnectedness of amino acid metabolic pathways, where the intermediates of one pathway can serve as substrates or regulators for others.

In some microorganisms, the breakdown of cystathionine can lead to the formation of homocysteine, methionine, and 2-aminobutyric acid. nih.gov This demonstrates that the metabolic fate of cystathionine can vary between organisms and can contribute to the synthesis of different amino acid pools. The formation of this compound could potentially alter the kinetics or substrate availability for these downstream reactions, thereby modulating the biosynthesis of these other amino acids and peptides.

Postulated Roles as a Signaling Intermediate in Cellular Communication

While direct evidence for this compound as a signaling molecule is still emerging, its position within a network of known signaling molecules suggests a potential role. The transsulfuration pathway, where this compound resides, is a source of hydrogen sulfide (H₂S), a recognized gasotransmitter with diverse signaling functions. researchgate.netphysiology.org H₂S is involved in processes such as vasodilation, neuromodulation, and anti-inflammatory responses. researchgate.net The enzymes that produce H₂S, cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS), also catalyze the reactions involving cystathionine. physiology.orgtandfonline.com Therefore, the metabolic flux that could lead to this compound formation is closely tied to the production of a key signaling molecule.

The oxidation of cysteine residues in proteins to form sulfenic, sulfinic, and sulfonic acids is a well-established mechanism of redox signaling, where the modification alters protein function. nih.gov It is plausible that the formation of this compound from cystathionine could be part of a similar redox-sensitive signaling process. The presence of the sulfoxide could alter its interaction with enzymes or other proteins, thereby transducing a signal related to the cellular redox state.

Furthermore, sestrin2, an antioxidant cysteine sulfoxide reductase, is known to be involved in the mTOR and Nrf2 signaling pathways, which are crucial for maintaining cellular metabolism and responding to oxidative stress. nih.gov While sestrin2 primarily acts on free cysteine sulfinic acid, the existence of such enzymes highlights the biological relevance of oxidized sulfur-containing amino acids in cellular signaling.

The potential for this compound to act as a signaling intermediate is also supported by the broader concept of the "redoxome," which encompasses the network of redox-sensitive molecules that control cellular signaling and maintain homeostasis. nih.gov As an oxidized metabolite, this compound could contribute to this network, reflecting the oxidative status of the cell and potentially triggering adaptive responses. For instance, the accumulation of oxidized metabolites can be a signal for the upregulation of antioxidant defense mechanisms. imrpress.com

Advanced Methodologies and Analytical Approaches in Cystathionine Sulfoxide Research

Mass Spectrometry-Based Metabolomics for Identification and Quantification (for research purposes)

Mass spectrometry (MS)-based metabolomics has become an indispensable tool for the comprehensive analysis of small-molecule metabolites, including cystathionine (B15957) sulfoxide (B87167), in biological samples. nih.gov This high-throughput technology enables the simultaneous identification and quantification of a wide array of metabolites, providing a snapshot of the metabolic state of a cell or organism. nih.gov

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed platform for metabolomic studies. nih.gov This technique offers high sensitivity and specificity, allowing for the detection of low-abundance metabolites like cystathionine sulfoxide in complex biological matrices such as plasma. nih.gov For instance, an isotope dilution HPLC-MS/MS method has been developed for the quantification of 12 biomarkers related to one-carbon metabolism, including cystathionine and methionine sulfoxide. nih.gov This method demonstrates excellent limits of detection and reproducibility, making it suitable for large-scale epidemiological studies. nih.gov

In the context of this compound research, metabolomic profiling can reveal significant differences in metabolite concentrations between different biological states. For example, a study comparing the metabolomes of Trichomonas vaginalis and Tritrichomonas foetus found that cystathionine was almost undetectable in T. vaginalis but present in significant amounts in T. foetus. plos.org Such findings highlight the metabolic diversity among different organisms and can provide insights into their unique biochemical pathways.

Table 1: Mass Spectrometry Techniques in this compound Research

| Technique | Application | Key Findings |

|---|---|---|

| HPLC-MS/MS | Quantification of one-carbon metabolism biomarkers in plasma. | Established a high-throughput method for measuring cystathionine and other metabolites. nih.gov |

| LC-MS | Metabolomic profiling of protozoan parasites. | Revealed significant differences in cystathionine levels between T. vaginalis and T. foetus. plos.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Simultaneous determination of methionine and methionine sulfoxide in plasma. hmdb.ca | Provides a method to quantify methionine sulfoxide, a related oxidized amino acid. hmdb.ca |

Isotopic labeling, in conjunction with mass spectrometry or NMR spectroscopy, is a powerful technique for elucidating metabolic pathways and quantifying the rates of metabolic reactions, known as metabolic flux. nih.govnih.gov By introducing substrates labeled with stable isotopes (e.g., ¹³C, ¹⁵N) into a biological system, researchers can trace the flow of atoms through a metabolic network. frontiersin.org

Metabolic flux analysis (MFA) provides a quantitative understanding of cellular metabolism that cannot be obtained from metabolite concentrations alone. nih.gov For example, stable isotope tracing can be used to measure the flux of metabolites through the methionine cycle and the transsulfuration pathway, where cystathionine is a key intermediate. creative-proteomics.com While direct measurement of flux through some reactions can be challenging, computational modeling based on mass balance constraints can provide estimates. biorxiv.org

The application of isotopic labeling has revealed that the transsulfuration pathway, which involves the conversion of homocysteine to cystathionine, may not be quantitatively significant in certain cell types under specific conditions. biorxiv.org This highlights the context-dependent nature of metabolic pathways. Non-targeted stable isotope labeling analysis has the potential to uncover novel metabolic reactions and changes in metabolic fluxes. frontiersin.org

Table 2: Isotopic Labeling in Metabolic Flux Analysis

| Isotope | Application | Insights Gained |

|---|---|---|

| ¹³C, ²H | Dynamic metabolic flux analysis of the methionine cycle. creative-proteomics.com | Allows for the quantification of reaction rates within the pathway. |

| ¹³C | Tracing carbon flow through central carbon metabolism. plos.org | Facilitates the comparison of metabolic pathways between different organisms. |

| ¹³C, ¹⁵N | Probing intracellular metabolic fluxes. frontiersin.org | Reveals changes in metabolic fluxes in response to genetic or environmental perturbations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and conformation of molecules in solution. ipb.pt It provides detailed information about the chemical environment of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N. ipb.pt While less sensitive than mass spectrometry, NMR is non-destructive and can provide unique insights into molecular dynamics and interactions. canterbury.ac.nz

In the context of this compound, NMR can be used to confirm the structure of the molecule and its diastereomers. nih.gov The chemical shifts and coupling constants of the protons and carbons in the molecule provide a fingerprint that can be used for identification. Two-dimensional NMR techniques, such as NOESY, can be used to determine the relative stereochemistry of the chiral centers in the molecule by measuring through-space interactions between protons. ipb.pt

NMR has also been instrumental in studying the metabolism of related compounds. For instance, NMR analysis of urine samples has been used to identify and quantify various metabolites, contributing to the understanding of metabolic disorders. hmdb.ca

X-ray Crystallography and Cryo-Electron Microscopy in Enzyme Structure Determination

Understanding the three-dimensional structure of the enzymes involved in cystathionine metabolism, such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL), is crucial for elucidating their catalytic mechanisms and regulation. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used for high-resolution structure determination of proteins and other macromolecules. nih.govwikipedia.org

Cryo-electron microscopy has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible macromolecular complexes that are difficult to crystallize. nih.govwikipedia.orgfrontiersin.org Recent cryo-EM studies of full-length human CBS have revealed that it can polymerize into filamentous structures. nih.gov These filaments adopt different conformations in the basal and activated states, providing a novel mechanism for enzyme regulation. nih.gov Cryo-EM has also been used to determine the structures of other thermostable enzymes, demonstrating its broad applicability in structural biology. plos.org

Table 3: Structural Determination of Enzymes in Cystathionine Metabolism

| Technique | Enzyme | Key Structural Insights |

|---|---|---|

| X-ray Crystallography | Truncated Human Cystathionine β-Synthase (CBS) | Revealed a heme-binding domain and a PLP-dependent active site. nih.govresearchgate.netiucr.orgrcsb.org |

| X-ray Crystallography | Regulatory Domain of Human CBS | Showed the binding site for the allosteric activator AdoMet. rcsb.org |

| Cryo-Electron Microscopy | Full-length Human Cystathionine β-Synthase (CBS) | Demonstrated that the enzyme forms filaments and undergoes conformational changes upon activation. nih.gov |

Genetic Engineering and Gene Editing Techniques (e.g., CRISPR/Cas9, RNAi) in Mechanistic Studies

Genetic engineering and gene editing technologies, such as CRISPR/Cas9 and RNA interference (RNAi), have revolutionized the study of gene function and have become essential tools for investigating the mechanistic roles of enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL). osti.govfrontiersin.orgmdpi.com

CRISPR/Cas9 technology allows for precise modifications of the genome, including gene knockouts, insertions, and single-nucleotide edits. mdpi.comnih.gov This enables researchers to create cell lines or animal models with specific genetic alterations in the enzymes of the transsulfuration pathway to study the resulting metabolic and phenotypic consequences. dntb.gov.uafrontiersin.org For instance, CRISPR/Cas9 has been used to investigate the role of CBS in lipid metabolism in ovarian cancer. oncotarget.com

RNA interference (RNAi) is another powerful technique for downregulating gene expression. researchgate.net By introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the mRNA of a target gene, researchers can trigger the degradation of that mRNA, leading to a reduction in protein levels. nih.gov RNAi has been used to silence the expression of CBS and CGL to study their roles in various cellular processes, including inflammation and cancer cell proliferation. oncotarget.comnih.gov For example, silencing CBS in ovarian cancer cells was shown to decrease lipid content and inhibit cell proliferation and invasion. oncotarget.com

Proteomic Approaches for Enzyme Discovery and Interaction Mapping

Proteomics, the large-scale study of proteins, offers powerful tools for discovering new enzymes and mapping their interaction networks. tandfonline.com These approaches are crucial for understanding the broader cellular context in which enzymes involved in cystathionine metabolism operate.

Affinity purification coupled with mass spectrometry (AP-MS) is a widely used technique to identify protein-protein interactions. nih.gov By using a "bait" protein (e.g., CBS or CGL), researchers can pull down its interacting partners from a cell lysate. These interacting proteins can then be identified by mass spectrometry, revealing a network of physical and functional associations. nih.gov Such studies can uncover novel regulatory mechanisms and functional roles for these enzymes.

Proteomic studies have also been instrumental in identifying potential biomarkers for diseases associated with defects in cystathionine metabolism, such as homocystinuria due to CBS deficiency. tandfonline.comresearchgate.net By comparing the plasma proteomes of CBS-deficient individuals with healthy controls, researchers have identified proteins involved in blood coagulation and the immune response as potential biomarkers. tandfonline.com These findings highlight the systemic effects of impaired cystathionine metabolism. Furthermore, proteomic analyses can reveal post-translational modifications of proteins, which can be altered in disease states. tandfonline.com

Perspectives and Future Directions in Cystathionine Sulfoxide Research

Elucidation of Undiscovered Metabolic Branches and Intermediates

While the core pathways involving cystathionine (B15957) and its sulfoxide (B87167) are relatively understood, the full metabolic network likely contains undiscovered branches and intermediates. Future research will likely focus on identifying these novel pathways, which could reveal new biological roles for cystathionine sulfoxide.

Recent studies have begun to hint at this complexity. For example, research has identified cystathionine ketimine and N-acetyl-S-(3-oxo-3-carboxy-n-propyl)cysteine (NAc-OCPC) as metabolites of cystathionine that can enhance superoxide (B77818) generation in human neutrophils. nih.gov This suggests that beyond its role in the transsulfuration pathway, cystathionine and its derivatives may be involved in modulating immune responses. The diastereoisomers of this compound, CS-I and CS-II, were also noted in this research, indicating the potential for stereospecific metabolic fates and functions that are yet to be fully explored. nih.gov

Metabolomic studies in various organisms and disease models have also pointed towards unexplored metabolic connections. For instance, in a mouse model of tuberous sclerosis complex, alterations in the transmethylation pathway were observed, including reduced levels of cystathionine. oup.com This finding suggests a potential interplay between cystathionine metabolism and neurological disorders that warrants further investigation. Similarly, a study on amyotrophic lateral sclerosis (ALS) found that a subgroup of patients exhibited accelerated transsulfuration, marked by increased cystathionine levels, as a potential compensatory mechanism against metabolic stress. nih.gov

Future research efforts in this area will likely involve:

Advanced Metabolomic Profiling: Utilizing high-resolution mass spectrometry and other sensitive analytical techniques to screen for novel cystathionine-related metabolites in various biological samples.

Isotope Tracing Studies: Employing stable isotope-labeled precursors to trace the metabolic fate of cystathionine and identify downstream products beyond the known pathways.

Enzyme Characterization: Identifying and characterizing enzymes that may act on this compound or other related intermediates, potentially revealing new catalytic activities and metabolic routes.

Systems Biology Approaches for Comprehensive Pathway Reconstruction

To gain a holistic understanding of this compound metabolism, systems biology approaches are indispensable. These approaches integrate multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to construct and refine metabolic models.

A systems biology study in Saccharomyces cerevisiae revealed the differential expression of STR3, a cystathionine beta-lyase, in response to chemical stress, highlighting the connection between methionine biosynthesis and cellular stress responses. nih.govplos.org Such studies demonstrate the power of systems-level analysis in uncovering regulatory networks that control metabolic flux through pathways involving cystathionine.

In plant biology, quantitative proteomics has been used to reconstruct metabolic pathways in maize, showing the differential localization of enzymes like cystathionine β-lyase in different cell types. oup.com This spatial separation of metabolic functions underscores the need for systems-level models that account for cellular and tissue-specific complexities.

Future directions in this area will focus on:

Integrated Multi-Omics Analysis: Combining data from different "-omics" platforms to build more accurate and predictive models of cystathionine metabolism.

Dynamic Metabolic Modeling: Developing models that can simulate the dynamic changes in metabolic fluxes in response to various perturbations, such as nutrient availability or stress.

Constraint-Based Modeling: Using techniques like Flux Balance Analysis (FBA) to predict metabolic states and identify key enzymes or reactions that control the flow of metabolites through the cystathionine pathway.

Development of Novel Biosensors and Probes for In Situ Detection

The ability to detect and quantify this compound and related metabolites in real-time and in situ is crucial for understanding their dynamic roles in cellular processes. The development of novel biosensors and fluorescent probes is a key area of future research.

While specific biosensors for this compound are still in early development, progress has been made in creating biosensors for related compounds. For example, a biosensor for cysteine sulfoxides, such as alliin (B105686) from garlic, has been developed using immobilized alliinase combined with an ammonia-gas electrode or a pH-sensitive semiconductor. nih.gov This technology could potentially be adapted for the specific detection of this compound by utilizing an enzyme that specifically acts on it.

Fluorescent probes are another promising avenue. Researchers have developed probes for detecting various biologically important molecules, including hydrogen sulfide (B99878), a downstream product of the transsulfuration pathway. scispace.comacs.org Turn-on fluorescent probes have also been engineered to image mitochondrial methionine sulfoxide reductases, enzymes that can reduce oxidized methionine residues and may have relevance to this compound metabolism. acs.org

Future research in this domain will likely involve:

Genetically Encoded Biosensors: Engineering fluorescent proteins or FRET-based sensors that can specifically bind to this compound and report its concentration through changes in fluorescence. nih.gov

Synthetic Probes: Designing and synthesizing small molecule fluorescent probes that exhibit a selective and sensitive response to this compound.

Advanced Imaging Techniques: Combining these novel probes with high-resolution microscopy techniques to visualize the subcellular localization and dynamics of this compound in living cells and tissues.

Biotechnological Applications and Synthetic Biology Interventions

The enzymes and pathways involved in this compound metabolism hold potential for various biotechnological applications. Synthetic biology approaches can be used to engineer microorganisms for the production of valuable compounds or to create novel metabolic pathways.

For instance, the enzymes of the transsulfuration pathway, such as cystathionine γ-synthase and cystathionine β-lyase, are potential targets for the development of new antimicrobial drugs, as these pathways can differ between microbes and mammals. researchgate.net Understanding the regulation of these pathways, as seen in organisms like Lactobacillus paracasei, can aid in the selection of strains for industrial applications, such as cheese production. frontiersin.org

Synthetic metabolism, a field that involves designing and implementing novel metabolic pathways in host organisms, offers exciting possibilities. wur.nl By introducing and optimizing genes for enzymes involved in cystathionine metabolism, it may be possible to create microbial cell factories for the production of specific sulfur-containing compounds.

Key future research areas include:

Metabolic Engineering: Modifying the metabolic networks of microorganisms to enhance the production of desired metabolites derived from or related to cystathionine.

Enzyme Engineering: Altering the substrate specificity or catalytic efficiency of enzymes in the cystathionine pathway to create novel biocatalysts.

Pathway Design: Designing and constructing entirely new metabolic pathways that utilize this compound or its derivatives as intermediates for the synthesis of novel products.

Comparative Genomics and Evolutionary Insights into this compound Metabolism

Comparative genomics provides a powerful tool to understand the evolution of metabolic pathways, including those involving cystathionine. By comparing the genomes of diverse organisms, researchers can identify conserved and divergent features of cystathionine metabolism and gain insights into its evolutionary history.

Studies have revealed significant differences in sulfur amino acid metabolism between plants, animals, and microorganisms. oup.com For example, plants synthesize cysteine directly and use it to produce methionine, while animals synthesize cysteine from methionine. oup.com Comparative genomics of bacteria has shown a variety of regulatory systems controlling methionine metabolism, reflecting adaptation to different environments and lifestyles. nih.gov

The evolution of the transsulfuration pathway itself shows interesting variations. In some yeasts, like Saccharomyces cerevisiae, cysteine and homocysteine can be interconverted, whereas others, like Schizosaccharomyces pombe, lack the reverse pathway. plos.org These differences, uncovered through comparative genomics, highlight the metabolic plasticity of organisms and the evolutionary pressures that have shaped their metabolic networks.

Future research will likely focus on:

Phylogenomic Analysis: Reconstructing the evolutionary history of key enzymes in cystathionine metabolism to understand how their functions have diverged over time.

Genome-Scale Metabolic Reconstructions: Building and comparing genome-scale metabolic models for a wide range of species to identify evolutionary trends in sulfur metabolism.

Identifying Novel Enzymes and Pathways: Using comparative genomics to predict the existence of novel enzymes and metabolic pathways related to this compound in uncharacterized organisms.

Q & A

Q. What are the standard analytical methods for detecting and quantifying Cystathionine sulfoxide in biological samples?

To detect and quantify this compound, researchers typically employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). This method allows for high sensitivity and specificity, particularly when analyzing complex biological matrices. Key steps include:

- Sample Preparation : Deproteinization using organic solvents (e.g., methanol) to isolate the compound.

- Chromatographic Separation : Reverse-phase columns (C18) with mobile phases optimized for polar sulfoxide compounds.

- Validation : Use of internal standards (e.g., deuterated analogs) to ensure accuracy and reproducibility .

- Enzymatic Confirmation : Cross-verification with enzymatic assays involving cystathionine beta-lyase (EC 4.4.1.8) to confirm functional activity .

Q. How is this compound synthesized in laboratory settings?

Laboratory synthesis involves:

- Chemical Oxidation : Controlled oxidation of cystathionine using hydrogen peroxide or dimethyl sulfoxide (DMSO) under mild acidic conditions.

- Purification : Crystallization or preparative HPLC to isolate the sulfoxide form.

- Characterization : NMR (¹H/¹³C) and infrared spectroscopy to confirm structural integrity, with purity assessed via elemental analysis .

- Documentation : Detailed experimental protocols must be provided in supplementary materials to ensure reproducibility, as per journal guidelines .

Advanced Research Questions

Q. What experimental designs are optimal for studying the role of this compound in transsulfuration pathways?

To investigate its metabolic role:

- Isotopic Labeling : Use ³⁵S-labeled cystathionine to track sulfoxide incorporation into downstream metabolites like glutathione.

- Knockout Models : Employ CRISPR/Cas9-modified cell lines lacking cystathionine beta-lyase (EC 4.4.1.8) to assess pathway disruptions .

- Kinetic Studies : Measure enzyme kinetics (Km, Vmax) under varying redox conditions to evaluate oxidative stress impacts .

- Data Triangulation : Combine transcriptomic, proteomic, and metabolomic datasets to validate pathway interactions .

Q. How can researchers address discrepancies in reported redox properties of this compound?

Contradictory findings often arise from methodological variability. Mitigation strategies include:

- Standardized Buffers : Use rigorously degassed buffers to prevent unintended oxidation during experiments.

- Systematic Reviews : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to identify confounding variables across studies .

- Reanalysis : Utilize meta-analytical tools to harmonize data from disparate sources, focusing on measurement techniques (e.g., cyclic voltammetry vs. spectrophotometry) .

Q. What advanced techniques are recommended for elucidating the structural dynamics of this compound in enzyme binding?

- X-ray Crystallography : Co-crystallize the compound with cystathionine beta-lyase (EC 4.4.1.8) to resolve binding motifs.

- Molecular Dynamics Simulations : Model conformational changes under physiological pH and temperature using software like GROMACS.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔH, ΔS) .

Q. How should researchers design studies to investigate the dual role of this compound as both a metabolite and a redox modulator?

- Hypothesis-Driven Frameworks : Formulate questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), e.g., "Does sulfoxide accumulation under hypoxia alter cellular redox signaling?" .

- Controlled Perturbations : Expose cell cultures to hypoxia/reoxygenation cycles while monitoring sulfoxide levels via LC-MS.

- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle metabolic vs. redox effects .

Methodological Best Practices

- Reproducibility : Document all experimental conditions (e.g., pH, temperature) in supplementary materials, adhering to journal standards for compound characterization .

- Ethical Data Handling : Ensure raw datasets are publicly archived in repositories like Zenodo, with metadata compliant with FAIR principles .

- Critical Literature Synthesis : Use citation management tools (e.g., Zotero) to map prior studies and identify knowledge gaps, focusing on enzyme classification databases (e.g., BRENDA) for pathway validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.